molecular formula C17H16O2 B2712205 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 872785-39-2

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2712205
CAS No.: 872785-39-2
M. Wt: 252.313
InChI Key: DVUFWAJSVZUQTP-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid ( 872785-39-2) is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This indane derivative features a carboxylic acid functional group, making it a versatile intermediate for researchers, particularly in organic synthesis and medicinal chemistry. Carboxylic acids are a fundamental class of organic compounds prized for their high solubility in polar solvents and their role as a precursor to other valuable functional groups . Researchers can employ this compound in classic carboxylic acid transformations, such as amidation or esterification reactions, to generate novel chemical entities for screening or further study . The bifunctional nature of carboxylic acids allows them to participate in multicomponent reactions, like the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity and complex macromolecules in drug discovery efforts . Furthermore, in the field of nanotechnology, carboxylic acids are extensively used as surface modifiers for metallic nanoparticles and carbon nanostructures; they coordinate with particle surfaces to prevent aggregation, control size and morphology, and improve dispersion in various matrices . As a research chemical, this compound serves as a critical building block for constructing more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16(19)17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUFWAJSVZUQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872785-39-2
Record name 1-benzyl-2,3-dihydro-1Ð?-indene-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and benzyl halides.

    Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by nucleophilic substitution with benzyl halides.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

Overview

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound belonging to the class of indene derivatives. Its structure features a benzyl group attached to the indene ring system, along with a carboxylic acid functional group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions.
  • Reagent in Organic Reactions : The compound is employed as a reagent in several organic reactions, facilitating the formation of diverse chemical entities.

Biology

  • Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are under investigation for their therapeutic implications.
  • Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, particularly against targets such as α-glucosidase and acetylcholinesterase. The structure of this compound may provide insights into its inhibitory potential against these enzymes .

Medicine

  • Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may contribute to its efficacy as a drug candidate .
  • Drug Development : The compound's ability to act as a precursor in the synthesis of pharmaceutical agents highlights its significance in drug discovery and development processes .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals that possess specific properties tailored for various applications .
  • Material Science : The compound may also find applications in developing new materials with desired characteristics due to its structural properties .

Case Study 1: Anticancer Activity

A study on structurally similar indene derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggested that modifications to the indene structure could enhance biological potency, indicating that this compound might also exhibit similar effects when further studied .

Case Study 2: Enzyme Inhibition

Research into benzodioxane derivatives revealed their potential as effective inhibitors of α-glucosidase and acetylcholinesterase. These studies provide a framework for understanding how compounds like this compound could be evaluated for similar enzyme inhibitory activities .

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

2,3-Dihydro-1H-indene-2-carboxylic Acid (CAS 25177-85-9)
  • Structural Difference : The carboxylic acid group is at position 2 instead of position 1.
4-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Structural Difference : Fluorine substitution at position 3.
  • Impact : The electron-withdrawing fluorine increases acidity (lower pKa) and enhances metabolic stability, making it suitable for drug design. Synthesis involves cyanide substitution followed by hydrolysis .
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid (DK-B-59)
  • Structural Difference : Fluorine at position 5.
  • Impact : NMR data (δ 7.24–7.13 ppm for aromatic protons) and X-ray crystallography reveal planar geometry, favoring interactions with biological targets like GABA receptors .

Methoxy-Substituted Derivatives

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 116854-10-5)
  • Structural Difference : Methoxy group at position 5.
  • Physicochemical Properties :
    • Boiling point: 417.6±45.0 °C
    • Density: 1.2±0.1 g/cm³
  • Impact : The electron-donating methoxy group reduces acidity (higher pKa) and increases lipophilicity, enhancing membrane permeability .
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 62956-62-1)
  • Structural Difference : Methoxy group at position 6.
  • Applications : Used in synthesizing fluorescent probes due to its stable aromatic system .

Amino-Substituted Derivatives

1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 1157935-94-8)
  • Structural Difference: Methylamino group at position 1.
  • Properties : Molecular weight 191.23; LC-MS m/z = 178.0 [M+H]⁺.
1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Structural Difference: Protective benzyloxycarbonyl (Cbz) group on the amino moiety.
  • Applications : Serves as a prodrug intermediate, with the Cbz group enabling controlled release in vivo .

Biological Activity

1-Benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzyl group attached to an indene ring system with a carboxylic acid functional group. The synthesis typically involves nucleophilic substitution reactions using indene and benzyl halides under strong basic conditions. This compound serves as a versatile building block for further chemical modifications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against the human immunodeficiency virus (HIV). In vitro studies demonstrated that derivatives of this compound inhibit HIV reverse transcriptase and associated ribonuclease H activities with IC50 values in the low micromolar range (3.0 to 36 µM) . These findings suggest potential applications in developing antiviral therapies.

Anticancer Activity

In the context of anticancer research , this compound has shown efficacy in inhibiting cancer cell proliferation. Studies involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell growth, with IC50 values indicating significant potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism by binding to their active sites.
  • Cell Signaling Pathways : It may modulate signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects.

Study on Antimicrobial Effects

A recent study assessed the antimicrobial activity of several indene derivatives, including this compound. The results highlighted significant inhibition against E. coli and S. aureus, suggesting that modifications to the indene structure can enhance antimicrobial potency.

Evaluation of Antiviral Properties

In another investigation focused on HIV, researchers synthesized several analogs of this compound and evaluated their inhibitory effects on HIV replication in cell cultures. The most potent analog demonstrated an EC50 value of 3.0 µM, indicating strong antiviral activity .

Summary of Findings

Biological ActivityTarget Organisms/CellsIC50/EC50 ValuesReferences
AntimicrobialStaphylococcus aureus, E. coli32 - 128 µg/mL
AntiviralHIV3.0 - 36 µM
AnticancerVarious cancer cell linesVaries (significant potency)

Q & A

Q. What are the common synthetic routes for 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid?

The synthesis typically involves functionalization of the indene core. A general approach includes:

  • Step 1 : Formation of the indene backbone via cyclization or alkylation of precursor molecules (e.g., dihydroindene ketones or nitriles).
  • Step 2 : Introduction of the benzyl group through nucleophilic substitution or Friedel-Crafts alkylation. For example, sodium ethoxide and tosyl cyanide have been used to functionalize similar dihydroindene derivatives, followed by benzylation .
  • Step 3 : Hydrolysis or oxidation to yield the carboxylic acid moiety.

Q. Key Considerations :

  • Purity control (≥95%) via recrystallization or column chromatography is critical, as impurities can affect downstream reactivity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • 1H-NMR : To confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and dihydroindene backbone (δ 2.5–3.5 ppm for CH₂ groups) .
  • HPLC : For purity assessment (e.g., 95% purity as noted in industrial-grade syntheses) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., theoretical m/z ~265.3 for C₁₇H₁₆O₂) .

Table 1 : Example Characterization Data

MethodKey Peaks/ResultsReference
1H-NMRδ 3.2 (CH₂), δ 7.3 (Ph)
HPLCRetention time: 8.2 min

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance benzylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates .
  • Reaction Monitoring : TLC or in-situ FTIR to track progress and minimize side reactions .

Q. Data Contradiction Note :

  • Conflicting yield reports (e.g., 60–80%) may arise from variations in starting material purity or benzylation conditions .

Q. How to address solubility limitations in biological or catalytic studies?

  • Derivatization : Convert the carboxylic acid to esters or amides for improved lipophilicity. For example, nitrile derivatives (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) show enhanced solubility in organic phases .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while increasing aqueous solubility .

Q. How to reconcile discrepancies in reported biological activity data?

  • Purity Verification : Confirm batch purity via HPLC; impurities like unreacted benzyl halides can skew bioassay results .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to resolve enantiomeric differences (e.g., (1S)- vs. (1R)-configurations) .

Example : A study on the anti-inflammatory activity of a related dihydroindene-carboxylic acid (Clidanac) showed variability attributed to stereochemical impurities .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage : Keep in a dry, cool environment (2–8°C) away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What are potential applications in medicinal chemistry?

  • Drug Intermediate : Structural analogs (e.g., Clidanac) exhibit anti-inflammatory and antipyretic properties via cyclooxygenase inhibition .
  • Peptide Mimetics : The benzyl-dihydroindene scaffold can mimic aromatic amino acids in protease inhibitors .

Q. Advanced Methodological Challenges

Q. How to design experiments to probe metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes and monitor degradation via LC-MS.
  • Isotope Labeling : Use deuterated analogs (e.g., 1-Cyano-2,3-dihydro-1H-indene-1-carboxylic Acid-d4) to track metabolic pathways .

Q. What computational tools predict reactivity or docking interactions?

  • DFT Calculations : Model electronic effects of the benzyl group on carboxylic acid acidity.
  • Molecular Docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., COX-2) using crystal structures from the PDB .

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